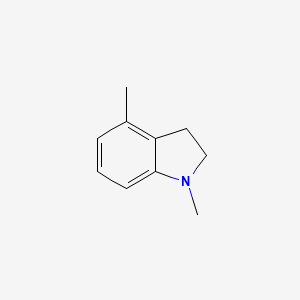
3-Chloro-2,4,6-trimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,4,6-trimethylaniline: is an organic compound with the molecular formula C9H12ClN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by three methyl groups and one chlorine atom. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method for synthesizing 3-Chloro-2,4,6-trimethylaniline involves the chlorination of 2,4,6-trimethylaniline.
Nitration and Reduction: Another method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 2,4,6-trimethylnitrobenzene, followed by reduction to 2,4,6-trimethylaniline, and subsequent chlorination.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Chloro-2,4,6-trimethylaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under appropriate conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds where the chlorine atom is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Intermediate in Synthesis: 3-Chloro-2,4,6-trimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology and Medicine:
Pharmaceuticals: It is used in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Industry:
Dye and Pigment Production: The compound is used in the production of various dyes and pigments due to its ability to form stable colorants.
Polymer Industry: It is used as a monomer or co-monomer in the production of specialty polymers.
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylaniline: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Bromo-2,4,6-trimethylaniline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness:
Eigenschaften
Molekularformel |
C9H12ClN |
|---|---|
Molekulargewicht |
169.65 g/mol |
IUPAC-Name |
3-chloro-2,4,6-trimethylaniline |
InChI |
InChI=1S/C9H12ClN/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,11H2,1-3H3 |
InChI-Schlüssel |
LNYPMVHBRZGZLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)C)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)


![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)

![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)




![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)

